Cas no 683264-40-6 (N-4-(4-cyanophenyl)-1,3-thiazol-2-yl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide)

N-4-(4-cyanophenyl)-1,3-thiazol-2-yl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide is a specialized organic compound featuring a thiazole core linked to a cyanophenyl group and a sulfonamide moiety with a 2-methylpiperidine substituent. This structure confers potential utility in medicinal chemistry, particularly as an intermediate or scaffold for drug discovery targeting kinase inhibition or other biological pathways. The presence of the sulfonamide group enhances binding affinity, while the cyanophenyl and thiazole components contribute to electronic and steric properties, optimizing interactions with biological targets. Its well-defined synthetic route ensures reproducibility, making it suitable for research applications requiring precise molecular modifications. The compound’s stability and solubility profile further support its use in experimental settings.
N-4-(4-cyanophenyl)-1,3-thiazol-2-yl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide structure
683264-40-6 structure
商品名:N-4-(4-cyanophenyl)-1,3-thiazol-2-yl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
CAS番号:683264-40-6
MF:C23H22N4O3S2
メガワット:466.575782299042
CID:6456489

N-4-(4-cyanophenyl)-1,3-thiazol-2-yl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide 化学的及び物理的性質

名前と識別子

    • N-4-(4-cyanophenyl)-1,3-thiazol-2-yl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
    • Benzamide, N-[4-(4-cyanophenyl)-2-thiazolyl]-4-[(2-methyl-1-piperidinyl)sulfonyl]-
    • インチ: 1S/C23H22N4O3S2/c1-16-4-2-3-13-27(16)32(29,30)20-11-9-19(10-12-20)22(28)26-23-25-21(15-31-23)18-7-5-17(14-24)6-8-18/h5-12,15-16H,2-4,13H2,1H3,(H,25,26,28)
    • InChIKey: UVOAAKVYKQYWNF-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=NC(C2=CC=C(C#N)C=C2)=CS1)(=O)C1=CC=C(S(N2CCCCC2C)(=O)=O)C=C1

じっけんとくせい

  • 密度みつど: 1.42±0.1 g/cm3(Predicted)
  • 酸性度係数(pKa): 6.45±0.50(Predicted)

N-4-(4-cyanophenyl)-1,3-thiazol-2-yl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1122-0507-50mg
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide
683264-40-6 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1122-0507-4mg
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide
683264-40-6 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1122-0507-2μmol
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide
683264-40-6 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1122-0507-5mg
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide
683264-40-6 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1122-0507-30mg
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide
683264-40-6 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1122-0507-2mg
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide
683264-40-6 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1122-0507-3mg
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide
683264-40-6 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1122-0507-10mg
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide
683264-40-6 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1122-0507-1mg
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide
683264-40-6 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1122-0507-20mg
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide
683264-40-6 90%+
20mg
$99.0 2023-05-17

N-4-(4-cyanophenyl)-1,3-thiazol-2-yl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide 関連文献

N-4-(4-cyanophenyl)-1,3-thiazol-2-yl-4-(2-methylpiperidin-1-yl)sulfonylbenzamideに関する追加情報

N-4-(4-Cyanophenyl)-1,3-Thiazol-2-Yl-4-(2-Methylpiperidin-1-Yl)Sulfonylbenzamide: A Comprehensive Overview

The compound with CAS No. 683264-40-6, commonly referred to as N-4-(4-cyanophenyl)-1,3-thiazol-2-yl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its complex structure, which incorporates multiple functional groups and heterocyclic rings, making it a promising candidate for various therapeutic applications.

At its core, the molecule features a benzamide backbone, which serves as a versatile scaffold for attaching other functional groups. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is another key structural element. Thiazole derivatives are well-documented for their biological activity, particularly in anti-inflammatory and anticancer contexts. The presence of a cyanophenyl group further enhances the molecule's potential for targeting specific biological pathways, as cyano groups are known to participate in hydrogen bonding and other non-covalent interactions crucial for drug-receptor binding.

Recent studies have highlighted the importance of sulfonamide groups in drug design due to their ability to modulate pharmacokinetic properties such as solubility and bioavailability. In this compound, the sulfonamide moiety is attached to a 2-methylpiperidine ring, which introduces additional steric bulk and potential sites for interaction with biological targets. Piperidine derivatives are widely used in medicinal chemistry due to their ability to form stable hydrogen bonds and their compatibility with various enzymatic systems.

One of the most exciting developments involving this compound is its potential application in the treatment of neurodegenerative diseases such as Alzheimer's disease (AD). Research has demonstrated that certain thiazole-containing compounds can inhibit key enzymes associated with AD pathogenesis, such as beta-secretase (BACE1). The integration of multiple functional groups in this molecule suggests that it may possess multifaceted mechanisms of action, potentially targeting both amyloid-beta production and neuroinflammation.

In addition to its therapeutic potential, this compound has also been studied for its role in kinase inhibition. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The sulfonamide group in this molecule has been shown to exhibit ATP-binding pocket affinity, suggesting its potential as a lead compound for kinase-targeted therapies.

The synthesis of N-4-(4-cyanophenyl)-1,3-thiazol-2-yl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide involves a series of multi-step reactions that highlight the importance of modern synthetic techniques. Key steps include the formation of the thiazole ring via cyclization reactions and the subsequent attachment of functional groups through nucleophilic substitution or coupling reactions. The use of microwave-assisted synthesis has been reported to significantly accelerate reaction times while maintaining high yields.

From an analytical standpoint, this compound has been thoroughly characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These analyses have confirmed the molecular structure and purity of the compound, ensuring its suitability for preclinical studies.

In terms of pharmacokinetics, early studies indicate that this compound exhibits favorable absorption profiles in preclinical models. Its ability to permeate cellular membranes efficiently suggests that it may have good bioavailability when administered systemically. However, further studies are required to evaluate its metabolic stability and potential for drug-drug interactions.

Looking ahead, the development of N-4-(4-cyanophenyl)-1,3-thiazol-2-Yl-sulfonylbenzamide derivatives represents a promising avenue for drug discovery. By modifying substituents on the benzamide or thiazole rings, researchers can explore a wide range of biological activities while maintaining the core structural integrity necessary for target engagement.

In conclusion, CAS No. 683264-40-6 represents a cutting-edge molecule with significant potential in the field of medicinal chemistry. Its unique combination of functional groups and structural motifs positions it as a valuable tool for addressing unmet medical needs across various therapeutic areas. As research continues to uncover its full spectrum of biological activities, this compound is poised to make meaningful contributions to drug development efforts worldwide.

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